molecular formula C6H9ClN2 B3321395 5-(2-chloroethyl)-1-methyl-1H-pyrazole CAS No. 1341338-70-2

5-(2-chloroethyl)-1-methyl-1H-pyrazole

Cat. No. B3321395
CAS RN: 1341338-70-2
M. Wt: 144.60
InChI Key: AZJCOEIXXHKICT-UHFFFAOYSA-N
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Description

The compound “5-(2-chloroethyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “5-(2-chloroethyl)-1-methyl-1H-pyrazole” were not found, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would consist of a five-membered ring with two nitrogen atoms and a 2-chloroethyl and a methyl group attached to the ring .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents on the pyrazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes .

Safety and Hazards

Safety and hazards would depend on the specific compound. Some pyrazole derivatives could be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

Pyrazoles and their derivatives continue to be a topic of interest in various fields, including medicinal chemistry, due to their diverse biological activities . Future research may focus on developing new synthesis methods, studying their biological activities, and exploring their potential applications.

properties

IUPAC Name

5-(2-chloroethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJCOEIXXHKICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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